molecular formula C9H11BrN2O2 B1512670 Ethyl 5-amino-6-bromo-2-methylnicotinate CAS No. 1149388-64-6

Ethyl 5-amino-6-bromo-2-methylnicotinate

Cat. No.: B1512670
CAS No.: 1149388-64-6
M. Wt: 259.1 g/mol
InChI Key: AAMKCVXAHVFSND-UHFFFAOYSA-N
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Description

Ethyl 5-amino-6-bromo-2-methylnicotinate (CAS 1149388-64-6) is a high-purity nicotinate ester derivative of significant interest in medicinal chemistry research. This compound serves as a versatile synthetic intermediate, particularly in the construction of novel heterocyclic systems with potential pharmacological properties . Its molecular structure incorporates both an amino and a bromo substituent on the pyridine ring, making it a valuable scaffold for further functionalization via cross-coupling reactions and nucleophilic substitutions. Research into nicotinate esters, a class to which this compound belongs, has demonstrated their relevance in the development of vasodilatory active agents . These compounds can promote blood circulation and have been investigated as smooth muscle relaxants, which forms the basis for potential treatments in conditions like hypertension . The presence of the amino acid ester function in related analogues is a subject of ongoing exploration for creating new vasodilators for clinical use . As a building block, this compound enables researchers to access complex molecules for biological screening. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with care, referring to the supplied Safety Data Sheet. It is recommended to store the compound sealed in a dry environment at 2-8°C to ensure stability .

Properties

IUPAC Name

ethyl 5-amino-6-bromo-2-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-3-14-9(13)6-4-7(11)8(10)12-5(6)2/h4H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMKCVXAHVFSND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1C)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60855917
Record name Ethyl 5-amino-6-bromo-2-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60855917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1149388-64-6
Record name Ethyl 5-amino-6-bromo-2-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60855917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 5-amino-6-bromo-2-methylnicotinate is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides an in-depth examination of its biological activity, synthesis, and implications for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈BrN₂O₂, with a molecular weight of approximately 232.05 g/mol. The compound features a pyridine ring substituted with an amino group and a bromine atom, contributing to its reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may have potential as an anticancer agent. Its structural features imply possible interactions with cellular pathways involved in tumor growth inhibition.
  • Vasodilatory Effects : The compound's pharmacological profile suggests potential vasodilatory effects, which could be beneficial in treating cardiovascular diseases.
  • Antimicrobial Properties : this compound has been evaluated for its antimicrobial activity against various bacterial strains, demonstrating promising results .

The mechanism by which this compound exerts its biological effects is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical biological pathways. The amino group enhances its ability to form hydrogen bonds, facilitating interactions with target biomolecules.

Synthesis Methods

Various synthetic routes have been developed to produce this compound, often involving the following steps:

  • Starting Materials : The synthesis typically begins with readily available nicotinic acid derivatives.
  • Bromination : Bromination of the appropriate substrate introduces the bromine atom at the 6-position.
  • Amination : Subsequent reaction with ammonia or amines introduces the amino group at the 5-position.
  • Esterification : Finally, ethyl esterification is performed to yield the final product.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibitory effects on cancer cell lines
VasodilatoryPotential effects on vascular smooth muscle
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of this compound, researchers found that the compound exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The IC50 values were reported in the low micromolar range, indicating potent activity .

Case Study: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a notable zone of inhibition, suggesting that this compound could serve as a lead compound for developing new antimicrobial agents .

Comparison with Similar Compounds

Key Structural Analogs and Similarity Scores

The following compounds exhibit structural similarity to ethyl 5-amino-6-bromo-2-methylnicotinate, as determined by molecular similarity indices (0–1 scale):

Compound Name (CAS) Substituents (Positions) Similarity Key Differences
Ethyl 4,6-dihydroxy-5-nitronicotinate (6317-97-1) 4-OH, 6-OH, 5-NO₂ 0.65 Nitro and hydroxyl groups replace amino and bromo
Methyl 6-bromo-5-nitronicotinate (1211519-89-9) 5-NO₂, 6-Br, methyl ester 0.56 Nitro instead of amino; methyl ester
Methyl 5-amino-6-methoxynicotinate (59237-50-2) 5-NH₂, 6-OCH₃, methyl ester 0.56 Methoxy instead of bromo; methyl ester
Ethyl 5-bromo-6-methylnicotinate (850429-51-5) 5-Br, 6-CH₃, ethyl ester 0.81 Methyl replaces amino; bromo retained
Methyl 6-amino-5-bromonicotinate (180340-70-9) 6-NH₂, 5-Br, methyl ester 0.97 Amino and bromo positions swapped; methyl ester
Ethyl 5-bromo-6-chloronicotinate (952063-30-8) 5-Br, 6-Cl, ethyl ester 0.89 Chloro replaces amino

Physicochemical and Reactivity Differences

  • Amino vs. Nitro Groups: The amino group in the target compound enhances nucleophilicity, enabling reactions like diazotization or coupling. In contrast, nitro-substituted analogs (e.g., Methyl 6-bromo-5-nitronicotinate) exhibit electron-withdrawing effects, reducing reactivity .
  • Bromo vs. Chloro/Methoxy : Bromo’s larger atomic radius and polarizability make it more reactive in substitution reactions compared to chloro or methoxy groups .
  • Ester Group Variations: Ethyl esters (e.g., target compound) generally hydrolyze slower than methyl esters (e.g., Methyl 6-amino-5-bromonicotinate), impacting bioavailability and synthetic pathways .

Pricing and Availability

This compound is priced at €778/1g, reflecting its complex synthesis (multiple substituents). Simpler analogs (e.g., methyl esters) are cheaper (e.g., Methyl 6-bromo-5-nitronicotinate at ~€200/1g estimated) .

Preparation Methods

Bromination

Bromination is a critical step to introduce the bromine atom at the 6-position (which corresponds to the 5-position in some naming conventions depending on substitution pattern). Common brominating agents include N-bromosuccinimide (NBS) and elemental bromine.

  • Method using NBS:
    2-amino-isonicotinic acid methyl ester is brominated with NBS, yielding 2-amino-5-bromoisonicotinic acid methyl ester with a crude yield of approximately 35%.

  • Method using Bromine:
    Bromine reacts with 2-amino-isonicotinic acid methyl ester to give the brominated product with a yield around 23% after purification.

These methods require careful control of reaction conditions to minimize by-products and improve selectivity.

Reduction and Amination

Reduction of nitro groups to amino groups is typically performed via catalytic hydrogenation or chemical reduction:

  • Catalytic Hydrogenation:
    5-nitryl-2-methylpyridine is hydrogenated over Pd/C catalyst to obtain 5-amino-2-methylpyridine with high efficiency and selectivity.

  • Chemical Reduction:
    Reduction of 5-bromo-2-nitroisonicotinic acid methyl ester using iron powder in acetic acid/ethanol mixture yields 2-amino-5-bromoisonicotinic acid methyl ester.

Esterification

Esterification to form the ethyl ester is usually carried out by reacting the corresponding acid or acid chloride with ethanol under acidic conditions or by using thionyl chloride in methanol followed by transesterification:

  • For example, 5-bromo-2-nitroisonicotinic acid is dissolved in methanol, treated with thionyl chloride, refluxed, and then neutralized to yield methyl 5-bromo-2-nitroisonicotinate.

  • Subsequently, the ester is converted to the ethyl ester by transesterification or direct esterification with ethanol.

Diazotization and Hydrolysis

Diazotization of the amino group followed by hydrolysis is used to introduce hydroxyl groups or to modify substitution patterns:

  • 2-amino-5-bromoisonicotinic acid methyl ester undergoes diazotization with sodium nitrite at 0–40°C for 1–5 hours to yield hydroxy derivatives or to facilitate further transformations.

Industrial-Scale Preparation Method

A patented industrial method describes a mild and efficient process for preparing 5-bromo-2-methylpyridine intermediates, which can be further converted into Ethyl 5-amino-6-bromo-2-methylnicotinate:

  • Step 1: Condensation of diethyl malonate salts with 5-nitryl-2-chloropyridine, followed by acidic decarboxylation to yield 5-nitryl-2-methylpyridine.

  • Step 2: Catalytic hydrogenation of 5-nitryl-2-methylpyridine over Pd/C to obtain 5-amido-2-methylpyridine.

  • Step 3: Reaction of 5-amido-2-methylpyridine with acid, bromine, and sodium nitrite to introduce bromine and amino groups, yielding the brominated amino methylpyridine.

This method is noted for its mild conditions, high yields, and ease of operation, making it suitable for industrial production.

Summary of Key Reaction Conditions and Yields

Step Reaction Conditions Reagents/ Catalysts Yield (%) Notes
Bromination Room temp, NBS or Br2 N-bromosuccinimide or bromine 23–35 Requires purification by column chromatography
Reduction (Nitro to Amino) Reflux in EtOH/AcOH, Fe powder or H2/Pd-C Iron powder or Pd/C catalyst High Efficient conversion, mild conditions
Esterification Reflux with SOCl2 in MeOH, then neutralize Thionyl chloride, methanol Moderate Produces methyl ester intermediate
Diazotization & Hydrolysis 0–40°C, 1–5 hours Sodium nitrite, acidic medium Variable Controls substitution pattern
Industrial condensation Mild acidic decarboxylation Diethyl malonate, 5-nitryl-2-chloropyridine High Suitable for scale-up

Research Findings and Optimization Notes

  • The bromination step is often the yield-limiting step due to side reactions; using NBS provides a cleaner reaction than elemental bromine but still requires optimization for scale-up.

  • Reduction using iron powder is economical but requires careful control of reaction time and temperature to avoid over-reduction or side products.

  • Catalytic hydrogenation offers cleaner reactions and higher selectivity but involves higher costs and safety considerations.

  • Esterification via thionyl chloride in methanol is a common method but may require subsequent purification steps to remove residual reagents.

  • The industrial method's advantage lies in its integrated approach combining condensation, hydrogenation, and bromination steps with better overall yield and simpler work-up.

Q & A

Q. What are the recommended synthetic routes for Ethyl 5-amino-6-bromo-2-methylnicotinate, and how can reaction conditions be optimized?

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:

  • NMR Spectroscopy: Analyze 1H^1H and 13C^{13}C NMR spectra for diagnostic peaks (e.g., ester carbonyl at ~165 ppm, aromatic protons at δ 7.5–8.5). Compare with ethyl 2-bromo-4-methylnicotinate (δ 1.4 ppm for ethyl CH₃, δ 8.25 ppm for pyridine protons) .
  • Mass Spectrometry: Confirm molecular ion peaks (e.g., M⁺ at m/z 272/274 for Br isotopes) and fragmentation patterns .
  • X-Ray Crystallography: Use SHELXL for structure refinement if single crystals are obtained. SHELX programs are robust for small-molecule crystallography .

Q. What are the stability considerations for storing and handling this compound?

Methodological Answer:

  • Storage: Store at 0–6°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis of the ester group and bromine displacement .
  • Decomposition Risks: Avoid moisture and strong bases (e.g., NaOH), which may cleave the ester or displace bromine. Monitor via periodic HPLC .

Advanced Research Questions

Q. How can regioselective functionalization of the pyridine ring be achieved to modify biological activity?

Methodological Answer:

  • Directed Ortho-Metalation: Use LiTMP to deprotonate the 2-methyl group, enabling electrophilic substitution at C4. Quench with iodine or aldehydes for diversification .
  • Protection/Deprotection: Temporarily protect the amino group with Boc anhydride to direct bromine or other substituents to C6 .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution or catalytic cycles?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA to model transition states (e.g., bromine displacement by amines). Optimize geometries at B3LYP/6-311++G** .
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using OPLS-AA force fields. Validate with experimental Arrhenius plots .

Table 2: Calculated Reactivity Parameters

ReactionΔG‡ (kcal/mol)Solvent Effect (kT)Reference
Br displacement by NH₂18.3DMF stabilizes TS

Q. How does the bromine substituent influence the compound’s electronic properties and binding affinity in medicinal chemistry applications?

Methodological Answer:

  • Hammett Analysis: Compare σₚ values for Br (-0.23) vs. other substituents to assess electron-withdrawing effects on the pyridine ring .
  • Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Br enhances hydrophobic binding in pocket residues .

Q. What analytical techniques resolve contradictions in reported spectral data for structurally similar analogs?

Methodological Answer:

  • 2D NMR (HSQC, HMBC): Resolve overlapping signals by correlating 1H^1H-13C^{13}C couplings. For example, distinguish C5-amino from C6-bromo environments .
  • High-Resolution MS: Differentiate isomers (e.g., bromo vs. chloro derivatives) with sub-ppm mass accuracy .

Key Considerations for Experimental Design

  • Confounding Variables: Control solvent polarity (e.g., ε of DMF vs. acetonitrile) in kinetic studies, as it significantly impacts reaction rates .
  • Dose-Response in Bioassays: Use Hill plots to quantify EC₅₀ values for cytotoxicity or enzyme inhibition, ensuring replicates (n ≥ 3) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-amino-6-bromo-2-methylnicotinate
Reactant of Route 2
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Ethyl 5-amino-6-bromo-2-methylnicotinate

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